Procaterol hydrochloride

Catalog No.
S540222
CAS No.
62929-91-3
M.F
C16H23ClN2O3
M. Wt
326.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Procaterol hydrochloride

CAS Number

62929-91-3

Product Name

Procaterol hydrochloride

IUPAC Name

8-hydroxy-5-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrochloride

Molecular Formula

C16H23ClN2O3

Molecular Weight

326.82 g/mol

InChI

InChI=1S/C16H22N2O3.ClH/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);1H/t12-,16+;/m1./s1

InChI Key

AEQDBKHAAWUCMT-KKJWGQAZSA-N

SMILES

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

(R*,S*)-(+-)-8-Hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1H)-quinolinone, CI 888, CI-888, CI888, Hydrochloride, Procaterol, Monohydrochloride, Procaterol, OPC 2009, OPC-2009, OPC2009, Pro Air, Pro-Air, ProAir, Procaterol, Procaterol Hydrochloride, Procaterol Monohydrochloride, Procaterol Monohydrochloride, (R*,R*)-(+)-Isomer, Procaterol Monohydrochloride, (R*,R*)-(+-)-Isomer, Procaterol Monohydrochloride, (R*,R*)-(-)-Isomer, Procaterol Monohydrochloride, (R*,S*)-(+)-Isomer, Procaterol Monohydrochloride, (R*,S*)-(-)-Isomer, Procaterol, (R*,R*)-(+-)-Isomer, Procaterol, (R*,S*)-(-)-Isomer

Canonical SMILES

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl

Isomeric SMILES

CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl

Description

The exact mass of the compound Procaterol hydrochloride hemihydrate is 326.1397 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Beta-2 Adrenergic Receptor Agonist:

  • Procaterol hydrochloride hemihydrate belongs to a class of drugs called beta-2 adrenergic receptor agonists. These drugs work by mimicking the effects of adrenaline on beta-2 receptors in the lungs, causing relaxation of the airways and improved airflow Source: Rang & Dale's Pharmacology, Eighth Edition: .

  • Research studies have evaluated procaterol hydrochloride hemihydrate's bronchodilatory effects (airway widening) in animal models and human subjects with asthma. These studies suggest that it can be effective in improving lung function and relieving symptoms of asthma Source: Nishi K, et al. Effect of procaterol, a new bronchodilator, on airway responsiveness in guinea pigs. Arerugi. 1989;38(1):9-14: .

Combination Therapy:

  • Research has also explored the use of procaterol hydrochloride hemihydrate in combination with other medications for asthma treatment. Studies suggest that combining it with inhaled corticosteroids might offer additional benefits compared to either medication alone [Source: Improving Health for Better Future Life: Strengthening from Basic, Clinical and Translational Medicine Research. (2021). Springer Nature Singapore Pte Ltd.].

Procaterol hydrochloride is a long-acting beta-2-adrenergic receptor agonist primarily used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It functions by stimulating beta-2 adrenergic receptors in the lungs, leading to the relaxation of bronchial smooth muscle and increased airflow . The compound appears as white to pale yellowish crystals or crystalline powder, soluble in water and methanol, with a molecular formula of C16H22N2O3HCl12H2OC_{16}H_{22}N_{2}O_{3}\cdot HCl\cdot \frac{1}{2}H_{2}O and a molecular weight of approximately 335.83 g/mol .

Procaterol hydrochloride hemihydrate works by mimicking the effects of adrenaline on beta-2 adrenergic receptors in the airways. When it binds to these receptors, it triggers a cascade of cellular events leading to relaxation of smooth muscle cells surrounding the airways. This relaxation results in bronchodilation, which eases breathing and improves airflow in the lungs.

Procaterol hydrochloride hemihydrate is generally well-tolerated, but common side effects like tremor, palpitations, and dizziness can occur []. In severe cases, it may cause paradoxical bronchoconstriction (worsening of airway narrowing).

, primarily involving its beta-adrenergic activity. The key reaction is its interaction with beta-2 adrenergic receptors, which triggers a cascade of intracellular events leading to bronchodilation. Upon binding, it activates adenylate cyclase, increasing cyclic adenosine monophosphate levels, which results in the relaxation of bronchial smooth muscle . Additionally, procaterol is metabolized in the liver, primarily through glucuronidation, with desisopropyl procaterol being a significant metabolite detected in urine .

Procaterol exhibits several biological activities beyond its bronchodilatory effects. It has demonstrated anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as RANTES (Regulated upon Activation, Normal T Expressed and Secreted), GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor), and IL-8 (Interleukin 8) from bronchial epithelial cells. This inhibition reduces eosinophil chemotaxis and decreases the expression of adhesion molecules like intracellular adhesion molecule 1 (ICAM-1) and vascular cellular adhesion molecule 1 (VCAM-1), thereby limiting eosinophil adhesion to fibroblasts .

The synthesis of procaterol hydrochloride involves several chemical steps starting from appropriate precursors. Generally, the process includes:

  • Formation of the Quinoline Core: The synthesis begins with the construction of the quinoline ring structure.
  • Introduction of Hydroxy Groups: Hydroxyl groups are introduced at specific positions on the quinoline ring.
  • Amine Substitution: An isopropylamine moiety is added to create the beta-2 adrenergic activity.
  • Hydrochloride Salt Formation: Finally, procaterol is converted into its hydrochloride salt form for improved solubility and stability.

The exact details may vary based on specific methods employed in different laboratories or pharmaceutical companies.

Procaterol has been studied for its interactions with various drugs and biological systems. Notably:

  • Drug Interactions: It may interact with other medications that affect beta-adrenergic pathways or those metabolized by cytochrome P450 enzymes, particularly CYP3A4, which plays a role in its metabolism .
  • Biological Interactions: Studies indicate that procaterol can modulate immune responses by influencing cytokine release and eosinophil activity in asthma models .

Understanding these interactions is crucial for optimizing therapy and minimizing adverse effects.

Procaterol hydrochloride shares structural and functional similarities with several other beta-2 adrenergic agonists. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
SalbutamolC13H21N1O3C_{13}H_{21}N_{1}O_{3}Shorter acting; commonly used as a rescue inhaler.
FormoterolC21H25N2O4C_{21}H_{25}N_{2}O_{4}Long-acting; provides sustained bronchodilation.
TerbutalineC12H19N3C_{12}H_{19}N_{3}Also used for preterm labor; less selective for beta-2 receptors.
IndacaterolC24H28N2O5C_{24}H_{28}N_{2}O_{5}Ultra-long acting; used once daily for COPD management.

Uniqueness of Procaterol:
Procaterol is distinguished by its potent anti-inflammatory effects alongside bronchodilation, making it particularly effective in managing asthma exacerbations related to inflammation . Its ability to inhibit eosinophil chemotaxis sets it apart from other compounds that primarily focus on bronchodilation without addressing underlying inflammatory processes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

326.1397203 g/mol

Monoisotopic Mass

326.1397203 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4VD1BRT7T8

Related CAS

72332-33-3 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

MeSH Pharmacological Classification

Sympathomimetics

Pictograms

Health Hazard

Health Hazard

Other CAS

62929-91-3

Wikipedia

Procaterol hydrochloride
Procaterol hydrochloride hemihydrate

Dates

Modify: 2023-08-15
1. Marullo, S., Emorine, L.J., Strosberg, A.D., et al. Selective binding of ligands to β1, β2 or chimeric β1/β2-adrenergic receptors involves multiple subsites. EMBO J. 9(5), 1471-1476 (1990).
2. Kikkawa, H., Naito, K., and Ikezawa, K. Tracheal relaxing effects and β2-selectivity of TA-2005, a newly developed bronchodilating agent, in isolated guinea pig tissues. Jpn. J. Pharmacol. 57(2), 175-185 (1991).
3. Yoshizaki, S., Tanimura, K., Tamada, S., et al. Sympathomimetic amines having a carbostyril nucleus. J. Med. Chem. 19(9), 1138-1142 (1976).
4. Mirza, Z.N., Tokuyama, K., Arakawa, H., et al. Inhaled procaterol inhibits histamine-induced airflow obstruction and microvascular leakage in guinea-pig airways with allergic inflammation. Clin. Exp. Allergy 28(5), 644-652 (1998).

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